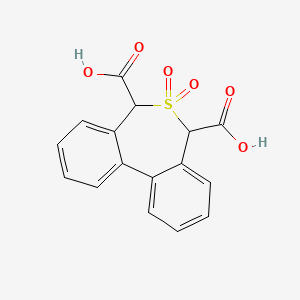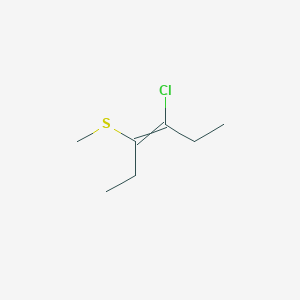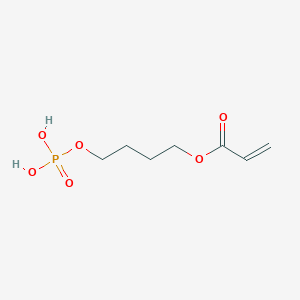
4-(Phosphonooxy)butyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Phosphonooxy)butyl prop-2-enoate is an organic compound with the molecular formula C₇H₁₃O₆P It is a derivative of acrylic acid, featuring a phosphonooxy group attached to a butyl chain, which is further connected to a prop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phosphonooxy)butyl prop-2-enoate typically involves the esterification of acrylic acid with 4-(phosphonooxy)butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Phosphonooxy)butyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the phosphonooxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Phosphonooxy)butyl prop-2-enoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Phosphonooxy)butyl prop-2-enoate involves its interaction with specific molecular targets and pathways. The phosphonooxy group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. These interactions are crucial for its role in polymerization reactions and its potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acrylate: An ester of acrylic acid with similar polymerization properties.
Methacrylic acid esters: These compounds also feature ester groups and are used in similar applications.
Uniqueness
4-(Phosphonooxy)butyl prop-2-enoate is unique due to the presence of the phosphonooxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to participate in specific reactions and interactions, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
110507-31-8 |
|---|---|
Molekularformel |
C7H13O6P |
Molekulargewicht |
224.15 g/mol |
IUPAC-Name |
4-phosphonooxybutyl prop-2-enoate |
InChI |
InChI=1S/C7H13O6P/c1-2-7(8)12-5-3-4-6-13-14(9,10)11/h2H,1,3-6H2,(H2,9,10,11) |
InChI-Schlüssel |
ZVVXONRZVSRAKL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


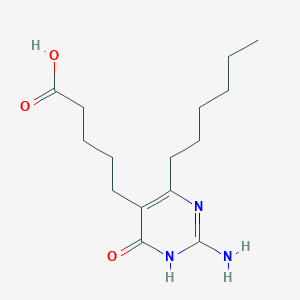
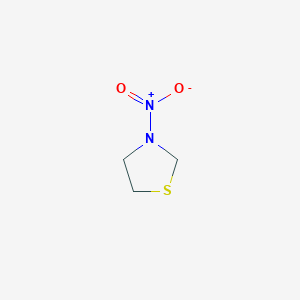
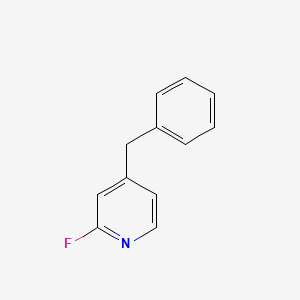
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
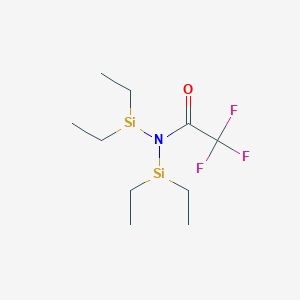
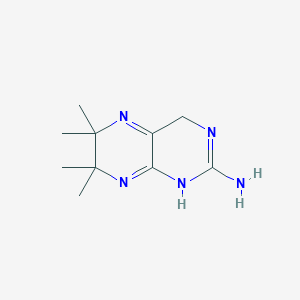
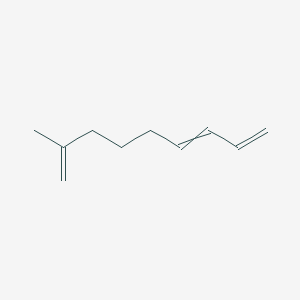
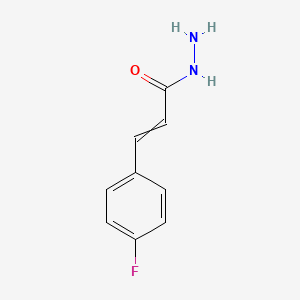
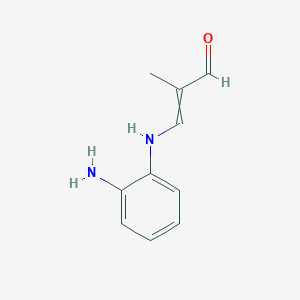
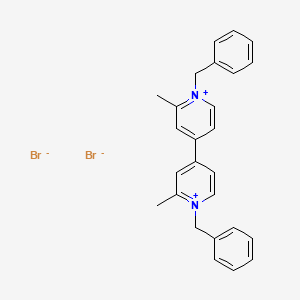
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)

